N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-methylacetamide
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Overview
Description
N-(6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-methylacetamide is a useful research compound. Its molecular formula is C14H15ClN4O3 and its molecular weight is 322.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities of Pyrimidine Analogs
Pyrimidine analogs, such as those described in the synthesis and biological activities studies, are key in the development of anticancer drugs. These compounds, including aminopterin analogs and furo[2,3-d]pyrimidines, exhibit significant anticancer activity by inhibiting key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial for DNA synthesis and repair in rapidly dividing cells. The design and synthesis of these analogs involve complex chemical transformations aimed at enhancing their potency and selectivity towards cancer cells (Su et al., 1986; Gangjee et al., 2000).
Dual Inhibitors of Key Enzymes
Research into dual inhibitors, such as those targeting both DHFR and TS, is pivotal in cancer chemotherapy. Compounds that can inhibit both enzymes offer a multifaceted approach to stalling cancer cell growth, as they block two essential pathways of nucleotide synthesis. Such dual inhibitors are synthesized through meticulous chemical processes to ensure the correct structural features for enzyme binding and inhibition, providing a potent therapeutic strategy against various cancers (Gangjee et al., 2009).
Novel Heterocyclic Compounds for Anti-Inflammatory and Analgesic Effects
In addition to anticancer applications, pyrimidine derivatives are investigated for their anti-inflammatory and analgesic properties. Synthesis of novel heterocyclic compounds derived from pyrimidine backbones, such as those involving benzodifuranyl and thiazolopyrimidines, has shown promising results in cyclooxygenase inhibition and pain relief, indicating potential applications in treating inflammatory diseases and pain management (Abu‐Hashem et al., 2020).
Antimicrobial Applications
Pyrimidine derivatives also demonstrate significant antimicrobial activity, with some compounds showing potent effects against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antibiotics or antifungal agents to combat resistant strains of microorganisms (Maddila et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-18(10(20)7-15)11-12(16)19(14(22)17-13(11)21)8-9-5-3-2-4-6-9/h2-6H,7-8,16H2,1H3,(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAKBBYFRPKBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.